Fluindione-d4 is a stable isotope-labeled compound, specifically a deuterated derivative of Fluindione, which is a well-known anticoagulant. The compound is identified by the Chemical Abstracts Service number 1246820-41-6 and has the molecular formula with a molecular weight of 244.26 g/mol. It is also referred to by various synonyms including 2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione-d4 and Previscan-d4 .
Source and Classification: Fluindione-d4 is primarily utilized in scientific research, particularly in pharmacokinetic studies and metabolic investigations due to its isotopic labeling. It falls under the category of organic compounds known as indandiones, which are derivatives of indene and are often used in medicinal chemistry .
Methods: The synthesis of Fluindione-d4 typically involves deuteration processes where hydrogen atoms in the original Fluindione structure are replaced with deuterium. Two common methods for this synthesis include:
Technical Details: The synthesis requires careful control of reaction conditions to ensure high yields and purity of the deuterated product. Advanced techniques such as nuclear magnetic resonance spectroscopy may be employed to confirm the successful incorporation of deuterium into the molecular structure.
Structure: The molecular structure of Fluindione-d4 features a fluorophenyl group attached to an indandione core. The presence of deuterium is critical for tracing studies in biological systems.
Data: The structural formula can be represented as follows:
This structure allows for various interactions with biological macromolecules, making it suitable for pharmacological studies.
Reactions: Fluindione-d4 can undergo several chemical reactions typical for indandiones, including:
Technical Details: These reactions are often facilitated by specific reagents or under controlled conditions (e.g., temperature, solvent) to optimize yield and selectivity .
Fluindione acts as an anticoagulant by inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors II, VII, IX, and X. The mechanism involves:
The incorporation of deuterium allows researchers to trace metabolic pathways and understand how modifications affect pharmacodynamics and pharmacokinetics .
Physical Properties:
Chemical Properties:
Relevant analyses often involve spectroscopic methods (e.g., mass spectrometry, infrared spectroscopy) to determine purity and confirm structural integrity .
Fluindione-d4 is primarily used in scientific research settings, particularly:
The stable isotope labeling enhances the precision of these studies, making it a valuable tool in pharmaceutical research .
Isotope dilution mass spectrometry (IDMS) is a cornerstone technique for absolute quantification in complex biological matrices. This method relies on adding a known quantity of an isotopically labeled analog (e.g., Fluindione-d4) to a sample before analysis. The labeled internal standard shares nearly identical chemical properties with the target analyte but is distinguishable by mass spectrometry due to its 4 Da mass shift from deuterium substitution. During LC-MS/MS analysis, the ratio of native-to-labeled analyte peak areas provides a calibration curve, correcting for matrix effects, extraction efficiency losses, and instrument variability [2] [6]. For Fluindione-d4, this enables precise measurement of its non-deuterated counterpart, fluindione, at trace levels in plasma or tissues [4].
A critical advancement in IDMS is the integration with multiple reaction monitoring (MRM). Here, specific precursor-to-product ion transitions are monitored for both native and deuterated compounds. For Fluindione-d4, transitions such as m/z 244→175 (native) and m/z 248→179 (deuterated) are simultaneously tracked. This dual monitoring eliminates signal interference from co-eluting metabolites or matrix components, achieving detection limits as low as 1.0 fmol/μL [6] [10]. However, optimal performance requires chromatographic alignment of the native and deuterated peaks. Even slight retention time differences (e.g., 0.1–0.3 min) can introduce quantification biases due to differential matrix effects across the chromatographic front [2]. Thus, rigorous optimization of LC conditions—such as stationary phase chemistry and mobile phase additives—is essential for accurate isotope ratio measurements [2] [8].
Table 1: Key Parameters in IDMS Quantification Using Fluindione-d4
Parameter | Role in Quantification | Optimal Specification for Fluindione-d4 |
---|---|---|
Deuterium Sites | Molecular distinguishability via mass shift | 2H at phenyl ring positions (2,3,5,6) |
MRM Transitions | Specific detection of analyte and internal standard | Native: 244→175; Deuterated: 248→179 |
Retention Alignment | Prevents matrix effect-induced bias in isotope ratios | ΔRT < 0.1 min between native and deuterated peaks |
Linear Range | Ensures reliable quantification across physiological concentrations | 0.5–500 ng/mL in plasma matrices |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, exerts profound effects on drug metabolism when substituted at sites vulnerable to enzymatic oxidation. This phenomenon, termed the kinetic isotope effect (KIE), arises because the carbon-deuterium (C–²H) bond possesses a lower zero-point vibrational energy and higher bond dissociation energy compared to carbon-hydrogen (C–H) bonds. Consequently, cleavage of C–²H bonds by cytochrome P450 (CYP) oxidases requires greater activation energy, slowing reaction rates by 2–7 fold depending on the reaction type [9].
Fluindione-d4 incorporates deuterium at the 2,3,5,6 positions of its phenyl ring—sites adjacent to the fluoro substituent. While not directly inhibiting CYP-mediated metabolism (which primarily targets the indanedione core), this strategic deuteration reduces secondary metabolic pathways involving phenyl ring hydroxylation. Studies of analogous deuterated drugs, such as [¹⁸F]3-d7 (a verapamil derivative), demonstrate up to 3-fold increases in plasma half-life due to attenuated O-dealkylation and hydroxylation [9]. For Fluindione-d4, this translates to extended in vivo stability, making it an ideal internal standard that resists degradation during sample preparation. Crucially, deuterium substitution must avoid positions critical to pharmacodynamic activity. In fluindione, the indanedione moiety is essential for vitamin K epoxide reductase (VKOR) inhibition, so deuteration here could impair anticoagulant efficacy. By targeting only the phenyl ring, Fluindione-d4 retains bioequivalence to fluindione while gaining metabolic robustness [4].
Table 2: Impact of Deuterium Substitution on Metabolic Pathways
Deuterated Position | Enzymatic Pathway Affected | Kinetic Isotope Effect (KIE) | Functional Consequence |
---|---|---|---|
Phenyl Ring (2H₄) | CYP2C9/CYP3A4 hydroxylation | 2.5–4.5 | Reduced secondary metabolite formation; extended tracer half-life |
Alkyl Side Chains | Esterase/amidase hydrolysis | 1.0–2.0 | Not applicable (absent in fluindione structure) |
Indanedione Core | CYP2C9 epoxidation | >5.0 | Avoided to preserve VKOR binding affinity |
In chromatographic systems, co-elution of analytes with similar polarities remains a challenge. While Fluindione-d4 and fluindione exhibit near-identical retention times due to shared physicochemical properties, their deuterium labels create distinct mass spectral signatures. This allows unequivocal differentiation even when chromatographic resolution is incomplete. During MRM analysis, unique precursor-product ion transitions are monitored: Fluindione-d4 (m/z 248 → 179) versus fluindione (m/z 244 → 175). The 4 Da mass difference ensures minimal cross-talk between channels, enabling accurate quantification in complex matrices like plasma or liver homogenates [2] [4].
However, matrix effects—ion suppression or enhancement from co-extracted lipids, salts, or metabolites—can differentially impact native and deuterated analytes if their retention times diverge. For example, deuterated internal standards often elute 0.1–0.3 min earlier than their non-deuterated counterparts due to slightly reduced hydrophobicity. This "isotopic chromatographic shift" exposes the two forms to varying co-eluting interferences, distorting isotope ratios. To mitigate this, chromatographic conditions must be optimized using phenyl-based columns and mobile phases amended with agents like triethylamine. These adjustments minimize peak tailing and align retention times, ensuring that both Fluindione-d4 and fluindione experience identical matrix effects. Such alignment is critical for achieving bias below 5% in IDMS assays [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7